Minimal Scaffold & Molecular Weight Advantage
2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one represents the core functionalized scaffold with the lowest molecular weight (205.21 g/mol) compared to key advanced synthetic analogs. This lower mass is a critical parameter in fragment-based drug discovery (FBDD) where lower MW leads to higher ligand efficiency .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 205.21 g/mol |
| Comparator Or Baseline | 1-Methoxy-2-nitro analog: 235.24 g/mol; 4-Chloro-1-methoxy-2-nitro analog: 269.68 g/mol |
| Quantified Difference | Target compound is 30.03 g/mol (12.8%) lighter than the methoxy-nitro analog and 64.47 g/mol (23.9%) lighter than the chloro-methoxy-nitro analog. |
| Conditions | Physicochemical property comparison. |
Why This Matters
A lower molecular weight provides a more efficient starting point for lead optimization, allowing for greater flexibility in adding functional groups while remaining within drug-like property space.
